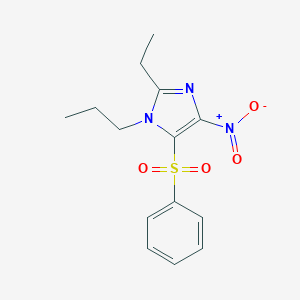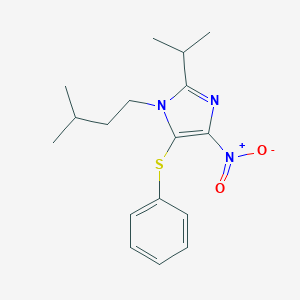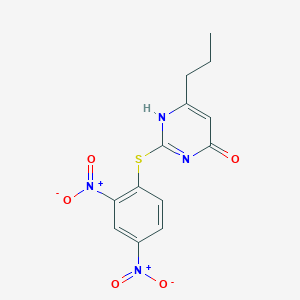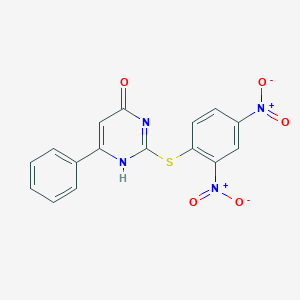![molecular formula C20H13F3N4 B215325 2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B215325.png)
2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV665798 is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential antimalarial properties. It is part of the Malaria Box, a collection of compounds provided by the Medicines for Malaria Venture (MMV) to facilitate the discovery of new antimalarial drugs .
Preparation Methods
The synthesis of MMV665798 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the core molecular structure.
Functional Group Modifications: Various functional groups are added or modified to enhance the compound’s biological activity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for MMV665798 would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
MMV665798 undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MMV665798 has several scientific research applications:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to study the biological pathways and targets involved in its antimalarial activity.
Medicine: It is being investigated for its potential use as an antimalarial drug.
Industry: It may have applications in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of MMV665798 involves its interaction with specific molecular targets in the malaria parasite. It is believed to inhibit key enzymes and pathways essential for the parasite’s survival and replication. This leads to the death of the parasite and the resolution of the infection .
Comparison with Similar Compounds
MMV665798 can be compared with other antimalarial compounds such as chloroquine, artemisinin, and mefloquine. Unlike these compounds, MMV665798 has a unique structure and mechanism of action, which may make it effective against drug-resistant strains of malaria .
Similar Compounds
Each of these compounds has its own unique properties and mechanisms of action, but MMV665798 stands out due to its novel structure and potential efficacy against resistant strains .
Properties
Molecular Formula |
C20H13F3N4 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H13F3N4/c21-20(22,23)14-8-4-9-15(12-14)25-19-16-10-5-11-24-18(16)26-17(27-19)13-6-2-1-3-7-13/h1-12H,(H,24,25,26,27) |
InChI Key |
UYDBKTHSWIROFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=N2)NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=N2)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine](/img/structure/B215245.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine](/img/structure/B215246.png)

![5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine](/img/structure/B215251.png)
![{[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid](/img/structure/B215253.png)
![1-ethyl-4-nitro-2-methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-imidazole](/img/structure/B215254.png)
![2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole](/img/structure/B215255.png)
![N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B215256.png)


![5-nitro-3-isobutyl-2-isopropyl-4-[(4-methylphenyl)sulfanyl]-3H-pyrrole](/img/structure/B215261.png)
![3-Nitro-2-[(6-methylpyridin-2-yl)thio]pyridine](/img/structure/B215263.png)


